4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18046463
Molecular Formula: C9H14ClNO4
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride -](/images/structure/VC18046463.png)
Specification
Molecular Formula | C9H14ClNO4 |
---|---|
Molecular Weight | 235.66 g/mol |
IUPAC Name | 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H13NO4.ClH/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9;/h1-5,10H2,(H,11,12);1H |
Standard InChI Key | XXJFXYNXRBETEZ-UHFFFAOYSA-N |
Canonical SMILES | C1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound’s defining feature is its spirobicyclic system, which combines a bicyclo[2.1.1]hexane moiety fused to an oxetane ring via a spiro junction at the 3-position. This configuration imposes significant steric constraints while enhancing metabolic stability—a critical attribute for drug candidates. The aminomethyl (-CHNH) and carboxylic acid (-COOH) groups provide sites for derivatization, enabling interactions with biological targets such as enzymes or receptors.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 235.66 g/mol | |
IUPAC Name | 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid; hydrochloride | |
Canonical SMILES | C1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl |
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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Bicyclo[2.1.1]hexane protons: Resonances between δ 1.2–2.5 ppm (doublets and triplets due to bridgehead coupling).
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Oxetane protons: Sharp singlets near δ 4.0–4.5 ppm.
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Aminomethyl group: Broad signals at δ 2.8–3.2 ppm (exchangeable with DO).
High-Performance Liquid Chromatography (HPLC) analyses report a purity of >95% under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water).
Synthetic Methodologies
Reaction Sequence Overview
Synthesis typically proceeds through three stages:
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Bicyclo[2.1.1]hexane formation: Diels-Alder cycloaddition between norbornadiene and a dienophile, followed by oxidation to introduce the oxabicyclo framework.
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Spirocyclization: Treatment with epichlorohydrin under basic conditions to form the oxetane-spiro junction.
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Functionalization: Introduction of the aminomethyl group via reductive amination and subsequent hydrochloride salt formation.
Optimization Challenges
Key challenges include minimizing ring-opening side reactions during spirocyclization (yield: 60–70%) and preventing racemization at the carboxylic acid center. Solvent selection (e.g., tetrahydrofuran vs. dichloromethane) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher conversion rates.
Physicochemical and Reactivity Profiles
Stability and Solubility
The compound exhibits moderate aqueous solubility (≈15 mg/mL at pH 7.4) due to its zwitterionic character. Stability studies indicate decomposition <5% after 24 hours at 25°C in phosphate buffer, but susceptibility to oxidation at the aminomethyl group necessitates inert atmosphere storage .
Reactivity Hotspots
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Carboxylic acid: Forms esters or amides under standard coupling conditions (e.g., EDC/HOBt).
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Aminomethyl group: Participates in Schiff base formation with aldehydes/ketones.
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Oxetane ring: Resists nucleophilic attack under physiological conditions, enhancing in vivo stability compared to larger cyclic ethers.
Parameter | Recommendation |
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Personal Protection | Nitrile gloves, goggles, respirator |
Spill Management | Absorb with vermiculite, ventilate |
Storage | -20°C under argon |
Emerging Applications and Future Directions
Drug Discovery
The spirocyclic core serves as a rigid scaffold for kinase inhibitor design, with preliminary data showing selectivity against CDK2/cyclin E complexes. Fragment-based screening campaigns have identified derivatives with improved blood-brain barrier penetration.
Material Science
Oxetane-containing spirocycles show promise as crosslinkers in epoxy resins, enhancing thermal stability (T increase by 15°C vs. conventional analogs).
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